

An In-depth Technical Guide to 1-(difluoromethyl)-3-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-(difluoromethyl)-3-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(difluoromethyl)-3-methyl-1H-pyrazole**, a fluorinated heterocyclic compound. Given the prominence of pyrazole derivatives in pharmaceuticals and agrochemicals, this document outlines the molecule's core physicochemical properties, provides a representative synthetic protocol, and discusses its relevance in modern chemical research.

Core Physicochemical and Computational Data

1-(difluoromethyl)-3-methyl-1H-pyrazole is a substituted pyrazole with significant interest as a building block in synthetic chemistry. Its properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ F ₂ N ₂	[1]
Molecular Weight	132.11 g/mol	[1]
CAS Number	956628-23-2	[1]
Topological Polar Surface Area (TPSA)	17.82 Å ²	[1]
LogP (calculated)	1.587	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]
SMILES	<chem>CC1=NN(C=C1)C(F)F</chem>	[1]

Synthetic Methodology

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. While specific protocols for **1-(difluoromethyl)-3-methyl-1H-pyrazole** are not extensively detailed in publicly available literature, a general and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with a substituted hydrazine.

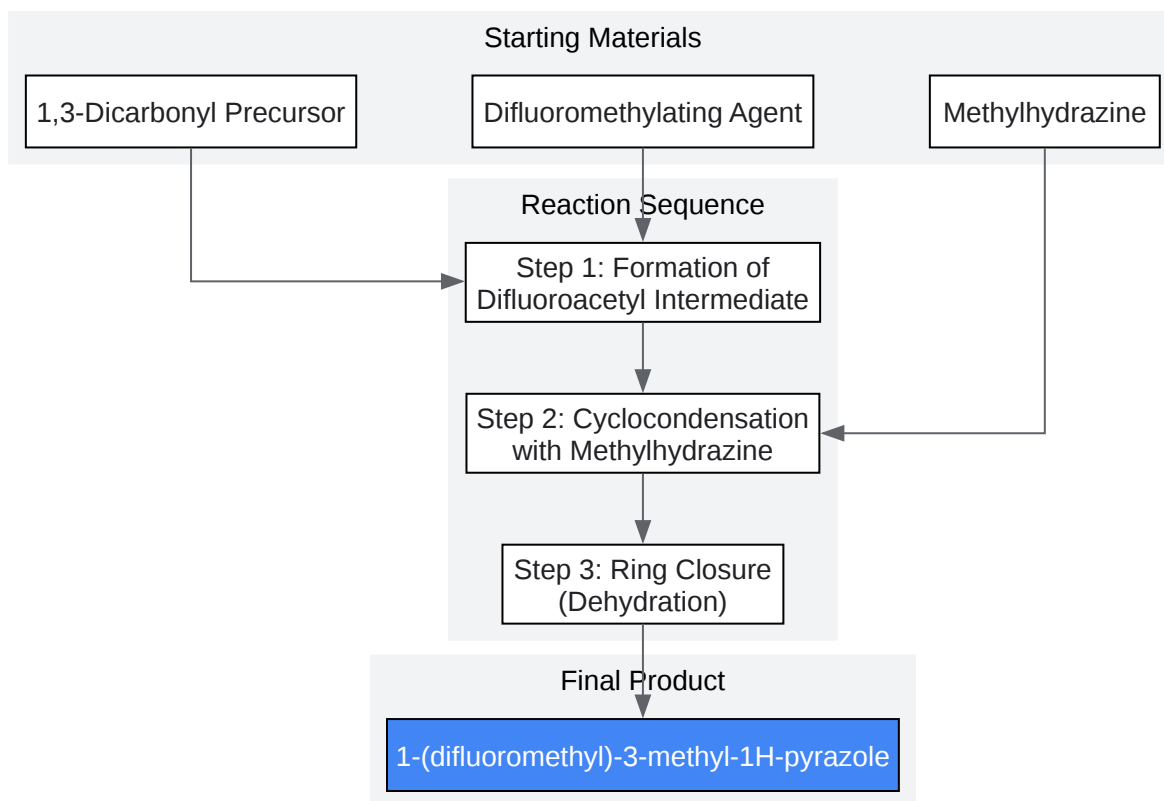
The synthesis of the closely related and economically important 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a relevant and illustrative experimental workflow. This acid is a crucial intermediate for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3]

Experimental Protocol: Synthesis of a Difluoromethyl Pyrazole Core (Adapted from related compounds)

This protocol is a representative procedure for the synthesis of a pyrazole ring, which can be adapted for the specific target molecule. The key steps involve the formation of a pyrazole ring through cyclization.

- **Preparation of the Intermediate:** A suitable precursor, such as a difluoroacetyl intermediate, is prepared. For instance, the reaction of an enamine like dimethylaminovinyl methyl ketone (DMAB) with a difluoroacetylating agent (e.g., difluoroacetyl fluoride) can yield a key intermediate.^[2]
- **Cyclization Reaction:** The intermediate is dissolved in a suitable solvent (e.g., dichloroethane).^[4] A solution of methylhydrazine is then added, often at a reduced temperature (-30 °C to 0 °C) to control the reaction rate.^[4]
- **Ring Closure:** Following the initial condensation, the reaction mixture is heated (e.g., to 50-120 °C) to facilitate cyclization and dehydration, leading to the formation of the pyrazole ring.^[4]
- **Work-up and Purification:** The reaction is quenched, typically with an aqueous solution. The crude product is then extracted using an organic solvent. Final purification is achieved through techniques such as recrystallization or column chromatography to yield the desired pyrazole derivative.^[4]

Below is a logical workflow diagram illustrating this synthetic approach.



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Fig. 1: Generalized synthetic workflow for pyrazole formation.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical design, appearing in numerous commercial products.^{[5][6]} The introduction of a difluoromethyl group (-CHF₂) is a common strategy to enhance metabolic stability and modulate physicochemical properties like lipophilicity and binding affinity.

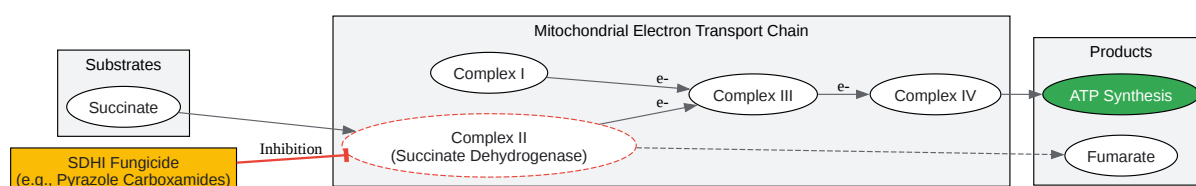
The most prominent application for closely related 3-(difluoromethyl)-1-methyl-pyrazole derivatives is in the development of fungicides that act as Succinate Dehydrogenase Inhibitors

(SDHIs).[2] These compounds are highly effective against a broad spectrum of fungal pathogens on major crops.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs function by targeting Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate. This action halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death.

The diagram below illustrates the site of action for SDHI fungicides within the mitochondrial respiratory chain.



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Fig. 2: Mechanism of action for SDHI fungicides.

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References

- 1. chemscene.com [chemscene.com]
- 2. thieme.de [thieme.de]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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